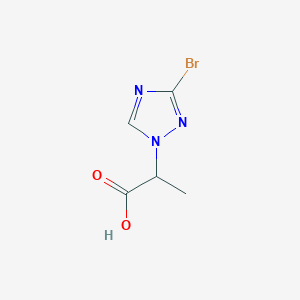

2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

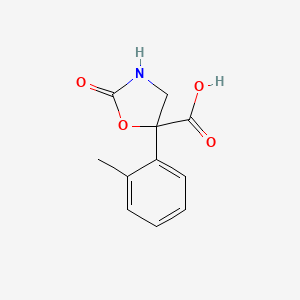

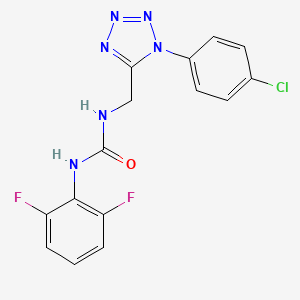

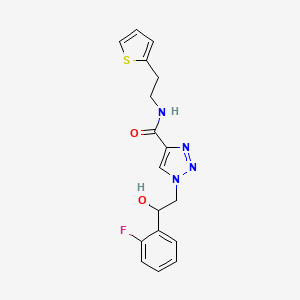

“2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecular formula of this compound is C5H6BrN3O2 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, a bromine atom, and a propanoic acid group .Chemical Reactions Analysis

“this compound” is part of the 1,2,4-triazoles family, which have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is approximately 220.03 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications

One-Pot Synthesis Applications : A study by Pokhodylo, Savka, & Obushak (2017) demonstrated the one-pot synthesis of 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters. This method is significant for the efficient synthesis of triazole derivatives.

Synthesis of New Derivatives : Research by Safonov & Nevmyvaka (2020) focused on synthesizing new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones. These derivatives have potential applications in medicine, veterinary medicine, and agriculture.

Structural Characterization : A study by Yan Shuang-hu (2014) involved the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, providing insights into the molecular structure of similar triazole derivatives.

Antibacterial and Anticancer Activities : The synthesis and evaluation of antibacterial and anticancer activities of 1,2,4-triazole derivatives were reported by Hui et al. (2010) and Saad & Moustafa (2011). These studies highlight the potential of triazole derivatives in therapeutic applications.

Physical and Chemical Properties : The study by Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole, contributing to the understanding of the physical and chemical characteristics of these compounds.

Brain Tumor Imaging Applications : Research on the synthesis and biologic evaluation of (R)- and (S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid for brain tumor imaging using Positron Emission Tomography was conducted by McConathy et al. (2010). This study suggests the potential of triazole derivatives in medical imaging.

Antifungal Evaluation : The work of Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity, highlighting the potential use in antifungal therapies.

Synthesis of Novel Derivatives for Antimicrobial Applications : Kaplancikli et al. (2008) conducted a study on the synthesis of new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives as novel antimicrobial agents, indicating the broad scope of these compounds in antimicrobial treatments (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The bromo and triazole groups in the compound could potentially interact with biological targets, influencing their function .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNNQUUYBYDIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)

![(3E)-3-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1H-indol-2-one](/img/structure/B2590471.png)

![2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B2590472.png)

![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)